

The Molecular Architecture of **cis**-Vaccenoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **cis**-Vaccenoyl-CoA

Cat. No.: **B15547657**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-Vaccenoyl-Coenzyme A (**cis**-Vaccenoyl-CoA) is a pivotal intermediate in lipid metabolism, playing a significant role in the biosynthesis of fatty acids and as a precursor for more complex lipids such as ceramides. This document provides a comprehensive technical overview of the structure of **cis**-Vaccenoyl-CoA, including its molecular composition, physicochemical properties, and its role in key biochemical pathways. Detailed methodologies for its characterization and a schematic representation of its involvement in ceramide biosynthesis are also presented to support further research and drug development endeavors.

Introduction

cis-Vaccenoyl-CoA is the activated form of *cis*-vaccenic acid, an 18-carbon monounsaturated omega-7 fatty acid. The activation to a coenzyme A thioester is a critical step that primes the fatty acid for participation in various anabolic and catabolic pathways. Understanding the precise structure of **cis**-Vaccenoyl-CoA is fundamental to elucidating its enzymatic interactions and metabolic fate. This guide aims to provide a detailed structural and functional compendium for researchers engaged in lipidomics, metabolic pathway analysis, and the development of therapeutics targeting lipid metabolism.

Molecular Structure of **cis**-Vaccenoyl-CoA

The structure of **cis-Vaccenoyl-CoA** is comprised of three distinct moieties: the cis-vaccenoyl group, a pantothenic acid (vitamin B5) derivative, and a 3'-phospho-adenosine diphosphate (ADP) group, all linked together. The key features of its structure are:

- The **cis-Vaccenoyl Group**: This is an 18-carbon acyl chain with a *cis*-configured double bond between carbons 11 and 12 ($\Delta 11$). This *cis* configuration introduces a characteristic kink in the fatty acyl chain.
- **Thioester Bond**: The carboxyl group of cis-vaccenic acid is linked to the sulphydryl group of coenzyme A via a high-energy thioester bond. This bond is crucial for the reactivity of the acyl group in biochemical reactions.
- **Coenzyme A Moiety**: This consists of a β -mercaptoproethylamine unit, a pantothenate unit, and a 3'-phosphorylated adenosine diphosphate (ADP) unit. The ADP portion provides a binding handle for enzymes, while the pantothenate arm acts as a flexible linker.

Physicochemical Properties

A summary of the key physicochemical properties of **cis-Vaccenoyl-CoA** is presented in Table 1.

Property	Value	Source
Molecular Formula	C39H68N7O17P3S	PubChem[1]
IUPAC Name	S-[2-[3-[(2R)-4- [[[(2R,3S,4R,5R)-5-(6- aminopurin-9-yl)-4-hydroxy-3- phosphonooxyoxolan-2- yl]methoxy- hydroxyphosphoryl]oxy- hydroxyphosphoryl]oxy-2- hydroxy-3,3- dimethylbutanoyl]amino]propa- noylamino]ethyl] (11Z)- octadec-11-enethioate	PubChem[1]
Average Molecular Weight	1032.0 g/mol	PubChem[1]
Monoisotopic Molecular Weight	1031.36052 Da	PubChem[1]
SMILES	CCCCCC\C=C/CCCCCCCC C(=O)SCCNC(=O)CCNC(=O) C(C(C)(C)COP(=O)(O)OP(=O) (O)OC[C@H]1O-INVALID- LINK----INVALID-LINK-- [C@@H]1OP(=O)(O)O	PubChem[1]
InChI Key	HEJOXXLSCAQQGQ- HHFSZNSTSA-N	PubChem[1]

Note: Experimental data on specific bond lengths and angles for **cis-Vaccenoyl-CoA** are not readily available in public databases. The provided structural information is based on computational models and data from analogous molecules.

Experimental Protocols

The characterization and quantification of **cis-Vaccenoyl-CoA** typically involve a combination of chromatographic separation and mass spectrometric detection.

General Protocol for the Analysis of **cis**-Vaccenoyl-CoA by LC-MS/MS

This protocol outlines a general method for the detection and relative quantification of long-chain fatty acyl-CoAs, which can be adapted for **cis**-Vaccenoyl-CoA.

1. Sample Preparation:

- Homogenize tissue or cell samples in a suitable buffer on ice.
- Perform a protein precipitation step using a cold organic solvent (e.g., acetonitrile or methanol).
- Centrifuge to pellet the precipitated proteins and collect the supernatant.
- Dry the supernatant under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.

2. Liquid Chromatography (LC):

- Column: A C18 reversed-phase column is typically used for the separation of fatty acyl-CoAs.
- Mobile Phase A: Water with a small percentage of an ion-pairing agent (e.g., 0.1% formic acid or acetic acid).
- Mobile Phase B: Acetonitrile or methanol with the same concentration of the ion-pairing agent.
- Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the acyl-CoAs based on their hydrophobicity.

3. Tandem Mass Spectrometry (MS/MS):

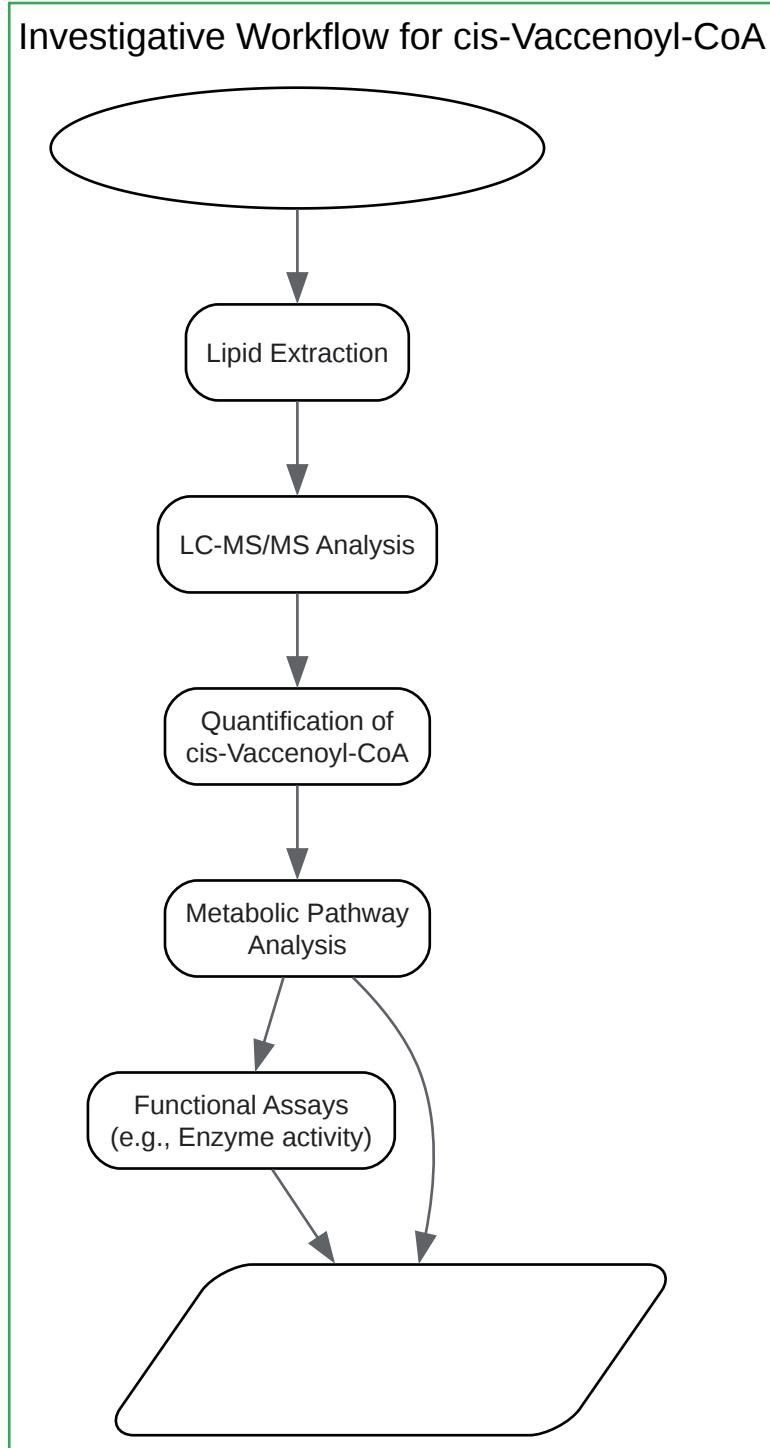
- Ionization: Electrospray ionization (ESI) in positive ion mode is commonly employed.
- Precursor Ion Scan: For targeted analysis, a precursor ion scan for the characteristic fragment of Coenzyme A (m/z 428.037) can be used to specifically detect acyl-CoA species.
- Multiple Reaction Monitoring (MRM): For quantification, MRM is the preferred method. The transition from the precursor ion of **cis**-Vaccenoyl-CoA to a specific product ion is monitored.
- Precursor Ion ($M+H$)⁺: m/z 1032.4
- Characteristic Product Ions: m/z 767.2 (loss of the phosphopantetheine arm), m/z 428.0 (adenosine diphosphate fragment).

Biochemical Pathways

cis-Vaccenoyl-CoA is an active participant in several metabolic pathways, most notably in the elongation of fatty acids and as a substrate for the synthesis of complex lipids.

Role in Ceramide Biosynthesis

Ceramides are a class of sphingolipids that are integral to the structure of cell membranes and are involved in various signaling pathways. The de novo synthesis of ceramides involves the acylation of a sphingoid base with a fatty acyl-CoA. **cis-Vaccenoyl-CoA** can serve as the acyl donor in this reaction, leading to the formation of N-cis-vaccenoyl-sphinganine.



[Click to download full resolution via product page](#)

Caption: De novo ceramide biosynthesis pathway featuring **cis-Vaccenoyl-CoA**.

Experimental Workflow

The following diagram illustrates a typical workflow for the investigation of **cis-Vaccenoyl-CoA**'s role in a biological system.

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for studying **cis-Vaccenoyl-CoA**.

Conclusion

cis-Vaccenoyl-CoA is a structurally significant and metabolically active molecule at the crossroads of lipid metabolism. Its unique structure, conferred by the cis-double bond in its acyl chain, likely influences its interaction with enzymes and its incorporation into complex lipids. The methodologies and pathway information presented in this guide provide a foundational resource for researchers aiming to further unravel the roles of **cis-Vaccenoyl-CoA** in health and disease, and to explore its potential as a therapeutic target. Further research is warranted to obtain empirical data on its precise three-dimensional structure and to fully elucidate its regulatory functions in cellular processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Vaccenoyl-glycerol | C₂₁H₄₀O₄ | CID 53480977 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Molecular Architecture of **cis**-Vaccenoyl-CoA: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15547657#what-is-the-structure-of-cis-vaccenoyl-coa>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com